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Compound of Interest

Compound Name: 4,6-Dibromopicolinic acid

Cat. No.: B1505220

An In-Depth Technical Guide to 4,6-Dibromopicolinic Acid
Introduction

4,6-Dibromopicolinic acid (4,6-dibromo-pyridine-2-carboxylic acid) is a halogenated pyridine
derivative that serves as a highly functionalized and versatile building block in synthetic organic
chemistry. While it is a specialized chemical intermediate without a dedicated, publicly indexed
CAS number and with sparse direct literature, its structural features—a carboxylic acid and two
reactive bromine atoms on a pyridine core—make it a molecule of significant interest for drug
discovery, agrochemicals, and materials science. The strategic placement of two distinct
reactive handles allows for the precise and sequential introduction of molecular complexity,
enabling the synthesis of novel scaffolds and targeted compounds.

This guide, intended for researchers and drug development professionals, provides a
comprehensive overview of 4,6-Dibromopicolinic acid. By synthesizing information from
closely related analogues and fundamental principles of organic chemistry, we will detail its
core properties, propose a robust synthetic pathway, explore its potential applications as a
chemical intermediate, and outline essential safety and handling protocols.

Section 1: Core Chemical Properties

The fundamental properties of 4,6-Dibromopicolinic acid are derived from its chemical
structure. While extensive experimental data is not available, its key identifiers and predicted
properties can be reliably established.
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Chemical Structure

The molecule consists of a pyridine ring substituted at the 2-position with a carboxylic acid
group, and at the 4- and 6-positions with bromine atoms. This arrangement makes the bromine
atoms susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions,
while the carboxylic acid provides a handle for amidation, esterification, or salt formation.

Identifier Value Source

4,6-Dibromopyridine-2-

UPAC Name carboxylic acid )
CAS Number Not Publicly Indexed -
Molecular Formula CeH3Br2NO: Calculated
Molecular Weight 280.90 g/mol Calculated

) C1=C(C=C(N=C1C(=0)0O)Br)B
Canonical SMILES -
r

InChl Key INChl=1S/C6H3Br2NO2/... -

Predicted Appearance Off-white to light tan solid Analogy to[1]

Sparingly soluble in water;

soluble in polar organic

Predicted Solubilit Analogy to[2][3
Y solvents (DMSO, DMF, 9y tof2lf3]
Methanol).
Predicted Melting Point >200°C Analogy to[1]

Section 2: Synthesis and Manufacturing

A validated, published synthesis for 4,6-Dibromopicolinic acid is not readily available.
However, a plausible and robust synthetic route can be designed based on established
transformations of pyridine rings and related precursors. The following multi-step protocol
outlines a logical pathway starting from commercially available materials.

Proposed Synthetic Pathway
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The synthesis can be envisioned starting from 2,6-dichloropyridine, which is then converted to
the corresponding dinitrile, followed by selective hydrolysis and subsequent halogen exchange.
A more direct approach involves the controlled bromination of picolinic acid, though achieving
the desired regioselectivity can be challenging. A highly relevant precedent involves the

bromination of a picolinonitrile precursor derived from furfural, suggesting a reliable method for
introducing the dibromo pattern.[4]
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Step 1: Oxidation & Chlorination
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Brz, Oleum

Step 4: Directed Bromination

4,6-Dibromo-2-cyanopyridine

aqg. H2S04, Heat

drolysis

4,6-Dibromopicolinic acid

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4,6-Dibromopicolinic acid.
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Experimental Protocol: Proposed Synthesis

o Expertise & Causality: This protocol is designed for robustness. Using 2-cyanopyridine as
the substrate for bromination is advantageous because the cyano group is a meta-director
and deactivating, which can help control the aggressive nature of bromination under harsh
conditions and direct the incoming electrophiles to the 4- and 6-positions. The final hydrolysis
step is a standard and high-yielding method for converting nitriles to carboxylic acids.

o Preparation of 2-Cyanopyridine: While commercially available, 2-cyanopyridine can be
prepared from picolinamide via dehydration with phosphorus pentoxide (P20s) or phosphoryl
chloride (POCIs). This step must be performed under anhydrous conditions to prevent side
reactions.

e Bromination of 2-Cyanopyridine:

o To a stirred solution of oleum (fuming sulfuric acid, 20% SOs) at 0°C, slowly add 2-
cyanopyridine (1.0 eq).

o Once the addition is complete, add bromine (Br2) (2.2 eq) dropwise, ensuring the
temperature remains below 10°C.

o After the addition, allow the reaction to warm to room temperature and then heat to 80-
100°C for 12-24 hours, monitoring by TLC or GC-MS. The harsh conditions are necessary
to overcome the deactivation of the pyridine ring.[4]

o Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

o Neutralize the solution with a saturated aqueous solution of sodium hydroxide or sodium
carbonate until the pH is ~7. This must be done slowly and with cooling, as the
neutralization is highly exothermic.

o Extract the product, 4,6-dibromo-2-cyanopyridine, with an organic solvent such as ethyl
acetate or dichloromethane.

o Dry the combined organic layers over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure.
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e Hydrolysis to 4,6-Dibromopicolinic Acid:
o Combine the crude 4,6-dibromo-2-cyanopyridine with a 6M aqueous sulfuric acid solution.

o Heat the mixture to reflux (approximately 100-110°C) for 6-12 hours until TLC or LC-MS
analysis indicates the complete consumption of the starting nitrile.

o Cool the reaction mixture in an ice bath. The product, 4,6-Dibromopicolinic acid, should
precipitate as a solid.

o Collect the solid by vacuum filtration and wash with cold water.

o The crude product can be purified by recrystallization from an appropriate solvent system,
such as ethanol/water.

o Characterization: The final product should be characterized using standard analytical
techniques, including *H NMR, 3C NMR, and mass spectrometry, to confirm its structure and

purity.

Section 3: Applications in Research and Drug
Development

The true value of 4,6-Dibromopicolinic acid lies in its potential as a trifunctional synthetic
scaffold. The differential reactivity of its functional groups allows for a modular approach to
building complex molecules.

e Cross-Coupling Reactions: The bromine atoms at the 4- and 6-positions are prime sites for
metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, Buchwald-
Hartwig, and Negishi couplings. This allows for the introduction of a wide variety of
substituents, including aryl, heteroaryl, alkyl, and amino groups. The electronic differences
between the 4- and 6-positions may allow for selective, sequential functionalization under
carefully controlled conditions.

» Amide and Ester Formation: The carboxylic acid at the 2-position can be readily converted
into amides or esters using standard coupling reagents (e.g., HATU, EDC) or Fischer
esterification. This is a common strategy in medicinal chemistry to modulate pharmacokinetic
properties or to append a pharmacophore.[5]
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o Chelating Agent: Picolinic acids are known chelating agents for various metal ions. The
dibromo-derivative could be used to synthesize more complex ligands for catalysis or
imaging applications.
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Caption: Role as a versatile synthetic scaffold.

Section 4: Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for 4,6-Dibromopicolinic acid is not available,
the hazards can be reliably inferred from the SDS of mono-brominated picolinic acids and other
brominated heterocyclic compounds. The compound should be handled with care by trained
personnel in a well-ventilated chemical fume hood.

GHS Hazard Information (Predicted)
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Hazard Class Statement GHS Pictogram

Acute Toxicity, Oral H302: Harmful if swallowed GHSO07 (Exclamation Mark)
Skin Corrosion/Irritation H315: Causes skin irritation GHSO07 (Exclamation Mark)
Serious Eye Damage/Irritation H319: Causes serious eye GHSO07 (Exclamation Mark)

irritation

» o H335: May cause respiratory )
Specific target organ toxicity it GHSO07 (Exclamation Mark)
irritation

Safe Handling and Personal Protective Equipment (PPE)

» Engineering Controls: Use only in a chemical fume hood to minimize inhalation exposure.

o Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

o Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

o Respiratory Protection: If dusts are generated, a NIOSH-approved particulate respirator is
recommended.

o General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the
laboratory.

Storage and Disposal

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from
incompatible materials such as strong oxidizing agents.

» Disposal: Dispose of waste in accordance with all local, state, and federal regulations. This
material should be treated as hazardous chemical waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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